7-methoxyisobenzofuran-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDGLTMPUVJBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450779 | |
| Record name | 7-methoxy-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28281-58-5 | |
| Record name | 7-Methoxyphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methoxyisobenzofuran 1 3h One and Its Derivatives
Established Chemical Synthesis Routes to Isobenzofuranones
The construction of the isobenzofuranone scaffold has been approached through various established chemical synthesis routes. These methods can be broadly categorized into condensation and cyclization strategies, transition metal-catalyzed approaches, and photochemical or peroxide-mediated reactions.
Condensation Reactions and Intramolecular Cyclization Strategies
Condensation reactions coupled with intramolecular cyclization represent a foundational approach to isobenzofuranone synthesis. A common strategy involves the condensation of a suitable precursor, followed by an intramolecular ring-closing reaction to form the lactone ring. For instance, the condensation of 2-acylbenzoic acids with isatoic anhydrides can be directed to produce isobenzofuranone derivatives. mdpi.com In the presence of a base like sodium carbonate, a cascade process involving cyclization of the 2-acylbenzoic acid and nucleophilic ring-opening of the isatoic anhydride (B1165640) leads to the formation of isobenzofuranones with high efficiency. mdpi.com
Another well-established method is the intramolecular cyclization of a delta-hydroxy acid. youtube.com This process involves the internal reaction of a hydroxyl group with a carboxylic acid group within the same molecule, resulting in the formation of a cyclic ester, or lactone. youtube.com The reaction typically proceeds through nucleophilic attack of the hydroxyl oxygen onto the carboxylic carbon, followed by ring closure and the elimination of a water molecule. youtube.com The stability of the resulting ring system, often a five or six-membered ring, is a key driving force for this type of reaction. wikipedia.org
The Dieckmann cyclization, an intramolecular Claisen condensation, is another powerful tool for constructing cyclic systems, including precursors to isobenzofuranones. youtube.com This reaction involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired isobenzofuranone structure. youtube.com The reaction is typically initiated by a base that deprotonates the α-carbon of one of the ester groups, generating an enolate that then attacks the carbonyl carbon of the other ester group. youtube.com
Transition Metal-Catalyzed Approaches
Transition metal catalysis has emerged as a highly versatile and efficient tool for the synthesis of complex organic molecules, including isobenzofuranones. Palladium, ruthenium, and rhodium catalysts have been extensively explored for their ability to facilitate a variety of bond-forming reactions.
Palladium catalysts are particularly prominent in the synthesis of isobenzofuranones and related benzofuran (B130515) structures. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming carbon-carbon bonds. youtube.comyoutube.comorganic-chemistry.org These reactions typically involve the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. youtube.comorganic-chemistry.org This methodology has been extended to include aryl arenesulfonates, which are often more cost-effective than traditional aryl halides. organic-chemistry.org
Palladium-catalyzed cyclization reactions offer a direct route to the isobenzofuranone core. rsc.orgnih.gov For example, the reaction of o-iodobenzoic acid with various acetylenic compounds in the presence of a palladium catalyst can yield phthalides as the major product. researchgate.net Another approach involves the palladium-catalyzed intramolecular tandem cyclization of specific substrates to regioselectively form spiro[isobenzofuran-1,3'-isochroman] scaffolds. rsc.org This process involves the sequential formation of C-O, C-C, and C-O bonds in a single pot. rsc.org Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce benzofuran-fused cyclohexenones. nih.govnih.gov This reaction proceeds via a dehydrogenative intramolecular arylation at the vinylic carbon. nih.govnih.gov The Heck coupling reaction, another cornerstone of palladium catalysis, has also been adapted for the synthesis of aromatic substrates that can serve as precursors to isobenzofuranones. researchgate.net
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos | Coupling of aryl arenesulfonates with arylboronic acids. | organic-chemistry.org |
| Heck Coupling | Palladium-based | Formation of sophisticated aromatic substrates from organohalides and alkenes. | researchgate.net |
| Intramolecular Tandem Cyclization | Palladium-based | Regioselective synthesis of spiro[isobenzofuran-1,3′-isochroman] scaffolds. | rsc.org |
| Oxidative Cyclization | Palladium(II) acetate | Synthesis of benzofuran-fused cyclohexenones from O-aryl cyclic vinylogous esters. | nih.govnih.gov |
Ruthenium and rhodium catalysts have gained prominence for their ability to mediate C-H activation and olefination reactions, providing alternative pathways to isobenzofuranone precursors. Ruthenium(II) complexes have been shown to catalyze the C-H bond activation of functional arenes, a process that can be autocatalytic. nih.govnih.gov This allows for the direct functionalization of aromatic rings, a key step in building the isobenzofuranone framework.
Rhodium catalysis has been successfully applied to ortho-C-H functionalization reactions and has been extended to meta- and even para-C-H activation. rsc.orgresearchgate.net Rhodium-catalyzed synthesis of isobenzofurans has been achieved using nosylhydrazones as carbene precursors, which undergo intramolecular cyclization. nih.gov Furthermore, rhodium-catalyzed direct vinylene annulation of salicylic (B10762653) acid derivatives with vinylene carbonate provides a selective route to C4-substituted benzofurans. nih.gov
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| C-H Bond Activation | Ruthenium(II) complexes | Autocatalytic arylation of functional arenes. | nih.govnih.gov |
| para-C–H Olefination | Rhodium-based | Template-assisted, highly para-selective arene–olefin couplings. | rsc.org |
| Isobenzofuran Synthesis | Rhodium-based | Intramolecular cyclization of rhodium carbenoid species. | nih.gov |
| Vinylene Annulation | Rhodium-based | Selective construction of C4-substituted benzofurans. | nih.gov |
Photochemical and Peroxide-Mediated Methods
Photochemical and peroxide-mediated methods offer alternative, often milder, conditions for the synthesis of isobenzofuranones. Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes have been shown to afford isochromanones and, in some cases, isobenzofuranones. nih.gov This method can be performed under both batch and flow conditions. nih.gov
Peroxide-mediated reactions can also be employed. For example, the oxidation of indane derivatives in subcritical water under oxygen pressure can lead to the formation of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones in a single step without the need for a catalyst. researchgate.net
Asymmetric Synthesis and Enantioselective Approaches
The development of asymmetric and enantioselective methods for the synthesis of isobenzofuranones is of great importance, as many biologically active natural products containing this scaffold are chiral. researchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral product. slideshare.net Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts. researchgate.net
One approach involves the use of a chiral protecting group or a chiral reagent to induce asymmetry. researchgate.net For example, the condensation of (-)-8-benzylaminomenthol with o-phthaldehyde can lead to a chiral perhydro-1,3-benzoxazine as a single diastereomer, which can then be converted to enantiopure phthalides. researchgate.net Asymmetric alkylation of a chiral nucleophilic glycine (B1666218) equivalent derived from a Ni(II)-complex has also been developed for the synthesis of chiral amino acids that can be precursors to complex heterocyclic structures. researchgate.net
Catalytic Asymmetric Additions for Chiral Phthalides
The construction of chiral phthalides, especially those bearing a quaternary carbon stereocenter, presents a considerable synthetic challenge. A notable advancement in this area is the development of a dirhodium(II)/phosphine-catalyzed asymmetric carbonyl addition cascade. acs.org This methodology facilitates the synthesis of chiral 3,3-disubstituted phthalides with high enantiomeric excess (up to 97% ee). acs.org The reaction proceeds through the asymmetric addition of arylboronic acids to isoquinoline-1,3,4(2H)-triones, catalyzed by a dirhodium(II) complex and a chiral phosphine (B1218219) ligand, such as Josiphos. This is followed by a base-mediated ring contraction to yield the final phthalide (B148349) product. acs.org
The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, the combination of Rh₂(O₂CCF₃)₄ and various chiral phosphines has been systematically investigated. acs.org The reaction is believed to proceed via an alkoxylrhodium complex, which subsequently undergoes ring contraction. acs.org Control experiments have indicated that the rhodium-catalyzed carbonyl addition is significantly faster than the subsequent ring contraction step, allowing for a two-step transformation that enhances the diversity of the accessible substrate scope. acs.org
Another innovative approach involves aggregation-induced asymmetric catalysis. nih.gov This strategy leverages the formation of chiral aggregates of catalysts to enhance enantioselectivity. For example, in the Sharpless catalytic asymmetric dihydroxylation (AD) of olefins, the enantiomeric ratio (er) can be significantly improved by simply altering the ratio of cosolvents like tetrahydrofuran (B95107) (THF) and water. nih.gov The formation of these chiral aggregates has been confirmed through aggregation-induced emission and polarization studies. nih.gov This method offers a greener and more environmentally friendly route to chiral products by avoiding the need for complex, pre-synthesized chiral ligands and minimizing waste. nih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Product | Enantiomeric Excess (ee) |
| Dirhodium(II)/Josiphos | Isoquinoline-1,3,4-trione | Phenylboronic acid | Chiral 3,3-disubstituted phthalide | Up to 97% |
| AD-mix-β in THF/H₂O | Olefin | - | Chiral diol | Enhanced from 78:22 to 97:3 er |
Stereoselective Biocatalytic Routes Utilizing Microorganisms
Information on stereoselective biocatalytic routes specifically utilizing microorganisms for the synthesis of 7-methoxyisobenzofuran-1(3H)-one was not found in the provided search results.
Squaramide-Catalyzed Desymmetrization Reactions
Squaramide-based organocatalysts have emerged as powerful tools for various asymmetric transformations. These catalysts, which are readily prepared, can promote reactions with high enantioselectivity. nih.gov For instance, a simple squaramide catalyst has been shown to be highly effective in the enantioselective Michael addition of diphenyl phosphite (B83602) to a wide array of nitroalkenes. nih.gov This reaction provides access to chiral β-nitro phosphonates, which are valuable precursors to biologically active β-amino phosphonic acids, with uniformly excellent enantioselectivities. nih.gov
The modular nature of the squaramide scaffold allows for rapid access to a diverse range of catalysts, facilitating the optimization of reaction conditions. nih.gov The catalytic activity of squaramides is attributed to their ability to act as hydrogen-bond donors, activating the electrophile and controlling the stereochemical outcome of the reaction. nih.gov In the case of the Michael addition of diphenyl phosphite to trans-β-nitrostyrene, a dimethyl-substituted squaramide catalyst promoted a rapid reaction, achieving 98% conversion and 81% ee in just 45 minutes at room temperature. nih.gov
| Catalyst | Reactant 1 | Reactant 2 | Product | Enantioselectivity (ee) |
| Dimethyl-substituted squaramide | trans-β-nitrostyrene | Diphenyl phosphite | β-nitro phosphonate | 81% |
Chemical Transformations and Derivatization Reactions of the Isobenzofuranone Core
Electrophilic Aromatic Substitution Reactions
The isobenzofuranone core possesses an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these substitutions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgdalalinstitute.com Activating groups donate electrons to the ring, stabilizing the cationic intermediate (arenium ion) and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electrons, destabilizing the intermediate and slowing the reaction. lkouniv.ac.in
The methoxy (B1213986) group (-OCH₃) in this compound is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. This donation stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions. youtube.com The lactone ring, containing a carbonyl group, is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring via resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position. youtube.com
Therefore, in this compound, the powerful activating and ortho-, para-directing effect of the methoxy group will dominate, directing electrophiles primarily to the positions ortho and para to it. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation and alkylation. wikipedia.orgyoutube.com
Lactone Ring Modifications (e.g., Hydrolysis, Reduction)
The lactone ring, being a cyclic ester, is susceptible to various modifications. The formation and stability of lactone rings are influenced by their size, with five- and six-membered rings being the most favorable. youtube.com
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid. This reaction is essentially the reverse of lactone formation. youtube.com
Reduction: The carbonyl group of the lactone can be reduced. The specific product depends on the reducing agent used. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol. Milder reducing agents may lead to the formation of a lactol (a cyclic hemiacetal).
Nucleophilic Substitution and Other Functional Group Interconversions
While electrophilic substitution is characteristic of the aromatic ring, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is rendered electron-deficient by strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.orglibretexts.org For a nucleophilic attack to occur on the aromatic ring of this compound, a good leaving group (like a halide) would need to be present, and the ring would need to be further activated by additional electron-withdrawing substituents. libretexts.org The positions ortho and para to the electron-withdrawing group are activated towards nucleophilic attack. libretexts.org
The methoxy group itself can potentially be a target for nucleophilic substitution, for example, cleavage with strong acids like HBr or HI to yield a phenol. Other functional group interconversions can be performed on the substituents. For instance, if a nitro group were introduced via electrophilic aromatic substitution, it could be subsequently reduced to an amino group using reagents like iron or zinc in acidic medium. youtube.com
Biological Activities and Pharmacological Potential of 7 Methoxyisobenzofuran 1 3h One and Isobenzofuranone Derivatives
Antioxidant Properties and Reactive Oxygen Species Modulation
Isobenzofuran-1(3H)-ones, also known as phthalides, demonstrate significant antioxidant activity by modulating reactive oxygen species (ROS). nih.gov An excess of ROS can lead to redox imbalance, causing damage to cellular components and potentially triggering neuronal death in various neurodegenerative diseases. nih.gov Certain isobenzofuranone derivatives have shown the ability to mitigate this damage.
For instance, in a study involving primary cultures of hippocampal neurons, one isobenzofuranone derivative significantly reduced ROS levels and lipid peroxidation. nih.gov This protective effect is crucial as oxidative stress is implicated in several neurodegenerative disorders. nih.gov Another isobenzofuranone derivative, 3-butyl-6-bromo-1(3H)-isobenzofuranone, protected PC12 cells from hydrogen peroxide-induced damage by attenuating the increase in intracellular ROS. nih.gov
The antioxidant capacity of these compounds is often linked to their chemical structure. Studies on various isobenzofuranone derivatives isolated from fungi have revealed potent antioxidant activity in DPPH radical-scavenging assays. nih.govmdpi.com The number and position of hydroxyl groups on the isobenzofuranone structure appear to correlate with their antioxidant efficacy. mdpi.com Furthermore, theoretical studies using density functional theory (DFT) have indicated that benzofuran (B130515) thiazolidinone derivatives are potent antioxidants, with their hydrogen-donating ability being a key factor. scholarena.com
Some isobenzofuranone derivatives also exhibit their antioxidant effects by influencing cellular antioxidant defense mechanisms. For example, certain benzofuran-2-one derivatives have been shown to boost the expression of heme oxygenase-1 (HO-1), a key enzyme in cellular protection against oxidative stress, in a cellular model of neurodegeneration. mdpi.com
The table below summarizes the antioxidant activities of selected isobenzofuranone derivatives.
| Compound/Derivative | Antioxidant Activity/Mechanism | Reference |
| Isobenzofuran-1(3H)-one derivative | Reduces ROS levels and lipid peroxidation in hippocampal neurons. | nih.gov |
| 3-butyl-6-bromo-1(3H)-isobenzofuranone | Attenuates H2O2-induced increase in intracellular ROS in PC12 cells. | nih.gov |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Potent DPPH radical-scavenging activity. | nih.govmdpi.com |
| 4,5,6-trihydroxy-7-methylphthalide | Potent DPPH radical-scavenging activity. | nih.govmdpi.com |
| Benzofuran thiazolidinone derivatives | Potent hydrogen-donating antioxidants. | scholarena.com |
| Benzofuran-2-one derivatives | Induce heme oxygenase-1 (HO-1) expression. | mdpi.com |
Anti-inflammatory Effects and Cellular Pathway Interventions
Isobenzofuranone derivatives have demonstrated notable anti-inflammatory properties, intervening in various cellular pathways to exert their effects. nih.govinformahealthcare.com These compounds can modulate the production of inflammatory mediators, making them potential candidates for the development of new anti-inflammatory agents. nih.gov
A key aspect of the anti-inflammatory activity of isobenzofuranone derivatives is their ability to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). mdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses, leading to the production of pro-inflammatory mediators like NO by macrophages. nih.govelsevierpure.com
Several studies have highlighted the NO-inhibitory effects of various isobenzofuranone derivatives. For example, certain flavonoids, which can share structural similarities with isobenzofuranones, have been shown to suppress LPS-induced NO production in macrophages. nih.gov This inhibition is often associated with the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.gov
Specific isobenzofuranone derivatives have been identified as potent inhibitors of NO production. In one study, two compounds isolated from a marine organism inhibited LPS-induced NO production in macrophages with IC50 values of 1.71 μg/mL and 10.04 μg/mL, respectively. researchgate.net Similarly, other natural and synthetic compounds containing the isobenzofuranone scaffold have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells. mdpi.commdpi.com For instance, a new isoflavone (B191592) derivative and a new benzil (B1666583) derivative showed high inhibitory activity on NO production with IC50 values of 13.7 and 15.5 μM, respectively. mdpi.com
The table below presents data on the inhibition of LPS-induced nitric oxide production by various compounds, including isobenzofuranone derivatives.
Antimicrobial and Antifungal Efficacy
The benzofuran scaffold, including isobenzofuranone derivatives, is present in many natural and synthetic compounds with a broad spectrum of antimicrobial and antifungal activities. rsc.org These compounds represent a promising area for the discovery of new therapeutic agents to combat microbial infections. researchgate.net
Isobenzofuranone derivatives have shown efficacy against a range of microorganisms, including both bacteria and fungi. imjst.orgnih.gov Synthetic 3-substituted isobenzofuran-1(3H)-one derivatives have demonstrated good antibacterial activity against E. coli and S. aureus, as well as antifungal activity against C. albicans. imjst.org
The antimicrobial potential of these compounds is often linked to their specific chemical structures. For example, certain N-(3-phthalidyl) amines have been found to have a more potent inhibitory effect on S. aureus compared to E. coli and C. albicans. imjst.org Furthermore, some isobenzofuranone derivatives synthesized from 2-carboxybenzaldehyde (B143210) and various ketones have exhibited potent and broad-spectrum antibacterial activity, with some compounds showing promising antifungal activity as well. researchgate.net
In addition to their effects on human pathogens, isobenzofuranone derivatives have also shown potential in agriculture as inhibitors of plant pathogenic microorganisms. nih.gov The kiwifruit industry, for instance, has been significantly impacted by canker disease caused by the bacterium Pseudomonas syringae pv. actinidiae (Psa). nih.gov
Research has shown that isobenzofuranones and isocoumarins isolated from an endophytic fungus of kiwi plants exhibit anti-Psa activity. nih.gov Several of these compounds displayed minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL against Psa. nih.gov This suggests that these small polyketide metabolites could play a role in the plant's defense against bacterial pathogens. nih.gov
The development of new antimicrobial agents for agriculture is crucial due to the environmental concerns and resistance associated with current treatments. nih.govnih.gov The use of naturally derived compounds like isobenzofuranones could offer a more sustainable approach to plant protection. nih.govnih.gov
The table below summarizes the antimicrobial and antifungal activities of selected isobenzofuranone derivatives.
| Compound/Derivative | Target Microorganism(s) | Activity/MIC | Reference |
| 3-Substituted Isobenzofuran-1(3-H)-One Derivatives | E. coli, S. aureus, C. albicans | Good inhibition | imjst.org |
| N-(3-phthalidyl) amines | S. aureus | More powerful inhibition compared to E. coli and C. albicans | imjst.org |
| Synthesized Isobenzofuran-1(3H)-ones | Bacteria and Fungi | Potent and broad-spectrum antibacterial and promising antifungal activity | researchgate.net |
| Sporulactones A‒D and known analogs | Pseudomonas syringae pv. actinidiae (Psa) | MIC values ranging from 25 to 100 μg/mL | nih.gov |
Anticancer and Cytotoxic Activities
Isobenzofuranone derivatives have emerged as a significant class of compounds with promising anticancer and cytotoxic properties. nih.govnih.gov Their ability to induce cell death in various cancer cell lines makes them attractive candidates for the development of new antitumor agents. nih.govnih.gov
A number of studies have demonstrated the cytotoxic effects of isobenzofuranones. For example, isobenzofuranones designed from anacardic acids, which are natural phenolic lipids, have shown activity against human cancer cell lines such as HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma. nih.gov One particular derivative exhibited a significant antiproliferative effect against HL-60 cells. nih.gov The mechanism of action for these active compounds involves inducing DNA damage, which in turn triggers apoptosis or necrosis. nih.gov
Further research into C-3 functionalized isobenzofuran-1(3H)-ones has revealed their potential against U937 lymphoma and K562 myeloid leukemia cell lines. nih.gov Some of these derivatives inhibited cell viability by 90% at a concentration of 100 µM, and two compounds showed biological activity superior to the commercial drug etoposide. nih.gov The presence of an acetyl group on the benzene (B151609) ring of these compounds appeared to enhance their biological activity. nih.gov
The cytotoxic potential of these compounds is not limited to a specific cancer type. For instance, 7-methoxyheptaphylline, a carbazole (B46965) alkaloid, has been shown to induce cell death in various cancer cell lines including HT29, HepG2, SH-SY5Y, 4T1, and LNCaP. nih.gov Its anticancer activity is believed to be mediated through the TAK1 kinase pathway. nih.gov
The table below summarizes the cytotoxic activities of selected isobenzofuranone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Cytotoxic Effect/IC50 | Reference |
| Isobenzofuranone (from anacardic acid) | HL-60 (leukemia) | Significant antiproliferative effect | nih.gov |
| Isobenzofuranone (from anacardic acid) | SF295 (glioblastoma), MDA-MB435 (melanoma) | Moderate activity | nih.gov |
| C-3 Functionalized Isobenzofuran-1(3H)-ones | U937 (lymphoma), K562 (myeloid leukemia) | Inhibition of cell viability by 90% at 100 µM | nih.gov |
| 7-Methoxyheptaphylline | HT29, HepG2, SH-SY5Y, 4T1, LNCaP | Induces cell death | nih.gov |
Other Noteworthy Biological Activities
Anticonvulsant Properties
While the isobenzofuranone scaffold is explored for a wide range of biological activities, direct and extensive research on the anticonvulsant properties of 7-methoxyisobenzofuran-1(3H)-one or its derivatives is not prominently featured in recent scientific literature. However, the investigation of heterocyclic compounds for anticonvulsant effects is an active area of research.
Structurally related compounds and other heterocycles have shown promise in this area. For instance, derivatives of benzofurans, which share a fused ring system, have been synthesized and tested for their ability to prevent seizures in preclinical models. nih.gov Studies on furochromone, flavone, and benzofuran derivatives revealed that certain compounds provided significant protection against chemically induced seizures. nih.gov Similarly, isatin-based derivatives have been identified as promising antiepileptic agents, with some methoxylated derivatives showing significant anti-seizure activity in maximal electroshock seizure (MES) models. nih.gov Other research has focused on quinazolin-4(3H)-one derivatives, which are suggested to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. mdpi.com These examples highlight the potential of diverse heterocyclic systems in the search for new anticonvulsant drugs, though specific data on the isobenzofuranone core in this context remains limited.
Anti-HIV Activity
The isobenzofuran-1(3H)-one framework, also known as a phthalide (B148349), is recognized as a core structure in various biologically active molecules, including some with potential anti-HIV activity. researchgate.netnih.gov Research has pointed to naturally occurring isobenzofuranones as having inhibitory effects against HIV. A notable example is the natural product (-)-Concentricolide, an isobenzofuran-1(3H)-one derivative that has been identified as an anti-HIV-1 agent. nih.gov
The potential of this chemical class is further underscored by its use as a building block in synthetic chemistry aimed at developing new antiviral drugs. researchgate.net While the broader class of isobenzofuranones is considered to have anti-HIV potential, research has also explored related structures. nih.gov For example, novel series of benzofuran derivatives have been synthesized and evaluated for their in vitro anti-HIV-1 activity, with some compounds showing a moderate ability to reduce the viral cytopathic effect. nih.gov This indicates that fused heterocyclic ring systems are a point of interest in the development of new therapeutics against HIV.
Antiplatelet Effects
Certain derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiplatelet activity, positioning them as compounds of interest in cardiovascular research. nih.gov Specifically, studies on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones revealed their potent ability to inhibit arachidonic acid (AA)-induced platelet aggregation. nih.gov
The mechanism of this antiplatelet action is believed to involve the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which is a key player in the arachidonic acid cascade that leads to platelet activation. nih.gov In a study evaluating a series of these compounds, several derivatives showed high efficacy. Two compounds in particular, 28f and 28k, were found to be approximately 10-folds and 8-folds more active as antioxidants than the standard, ascorbic acid, and also showed potent antiplatelet effects. nih.gov
The table below summarizes the findings for some of the most active compounds from the study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones.
| Compound | Substituent on Benzylidene Ring | Biological Activity | Reference |
| 28f | 4-hydroxy-3-methoxy | Potent antioxidant and antiplatelet agent. | nih.gov |
| 28g | 3,4,5-trimethoxy | Active antioxidant and antiplatelet agent. | nih.gov |
| 28k | 3-hydroxy | Potent antioxidant and antiplatelet agent. | nih.gov |
| 28l | 4-hydroxy | Active antioxidant and antiplatelet agent. | nih.gov |
| 28q | 3,4-dihydroxy | Active antioxidant and antiplatelet agent. | nih.gov |
These findings highlight the potential for developing isobenzofuranone-based compounds as novel antiplatelet agents. nih.gov
Phytotoxic Mechanisms and Applications
Isobenzofuranone derivatives have emerged as a class of compounds with significant phytotoxic and herbicidal potential, with activity demonstrated in both synthetic and naturally-derived molecules. nih.govmdpi.comresearchgate.net This has led to their investigation as potential new herbicides, a critical need given the rise of weed resistance to existing chemicals. nih.gov
Research into synthetic ketone-isobenzofuranone hybrids has established a clear structure-activity relationship (SAR). researchgate.net The type and position of substituents on the molecule are crucial for activity, with ortho-substituted derivatives generally outperforming meta- and para-substituted ones. researchgate.net Compounds with weak electron-donating groups (e.g., Methyl) or electron-withdrawing groups (e.g., F, Cl, Br, NO2) showed promising herbicidal effects against weeds like Chinese amaranth (B1665344) and barnyard grass. researchgate.net
One study identified a mixture of dibromo-hexahydro-methanoisobenzofuran-1(3H)-one isomers that exhibited inhibitory activity comparable to the commercial herbicide (S)-metolachlor. nih.gov In silico modeling suggests that these compounds may act by binding to and inhibiting strigolactone esterases D14, a key enzyme in plant development. nih.gov
Naturally occurring isobenzofuranones also contribute to this field. A phytotoxin isolated from the fungus Bipolaris cookei showed selective herbicidal activity, inhibiting the growth of the dicot weed Amaranthus retroflexus while promoting the growth of the monocot Echinochloa crus-galli. mdpi.com The mechanism for this selective action may be linked to auxin-like effects and the induction of ethylene (B1197577) production in susceptible plants. mdpi.com
| Compound Type | Example/Key Feature | Target Weed(s) | Proposed Mechanism | Reference |
| Synthetic Ketone-Isobenzofuranone Hybrids | o-F or o-Cl substitutions | Chinese amaranth, Barnyard grass | Structure-dependent, related to electronic properties of substituents. | researchgate.net |
| Synthetic Dibromo-Isobenzofuranones | rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum, Cucumber, Onion | Inhibition of strigolactone esterase D14. | nih.gov |
| Natural Fungal Metabolite | Compound from Bipolaris cookei | Amaranthus retroflexus (dicot) | Selective action, possibly involving auxin pathways and ethylene production. | mdpi.com |
The diverse mechanisms and activities make the isobenzofuranone scaffold a promising starting point for the development of novel herbicides. researchgate.net
Potential in Cardiovascular and Metabolic Disease Research
The demonstrated antiplatelet effects of isobenzofuranone derivatives directly link this class of compounds to cardiovascular disease research. nih.gov By inhibiting platelet aggregation, these molecules have the potential to interfere with thrombotic events, which are central to the pathology of myocardial infarction and ischemic stroke. nih.gov
The mechanism of action, involving the inhibition of the arachidonic acid cascade, places these compounds within a pathway of significant interest for both cardiovascular and metabolic diseases. nih.gov Epoxyeicosatrienoic acids (EETs), which are also metabolites of arachidonic acid, have been studied extensively in animal models for their cardioprotective effects. nih.gov A prospective study in humans with type 2 diabetes found that higher levels of EETs were associated with a lower risk of incident myocardial infarction, highlighting the importance of this metabolic pathway in diabetes-related cardiovascular complications. nih.gov
While direct research linking isobenzofuranones to metabolic diseases like diabetes is less established, their ability to modulate the same arachidonic acid pathways studied in diabetes-related cardiovascular disease suggests a potential area for future investigation. The development of isobenzofuranone derivatives could offer a novel therapeutic strategy for mitigating cardiovascular risk, particularly in patient populations with underlying metabolic disorders.
Enzyme Modulation and Receptor Interaction Studies
The biological activities of isobenzofuranone derivatives are intrinsically linked to their ability to modulate specific enzymes and interact with cellular receptors. The primary targets identified in the literature are enzymes involved in critical signaling and metabolic pathways.
For antiplatelet activity , the key enzyme target appears to be cyclooxygenase-1 (COX-1) . nih.gov (Z)-3-benzylideneisobenzofuran-1(3H)-ones are thought to exert their effect by inhibiting this enzyme, thereby blocking the arachidonic acid-induced pathway that leads to thromboxane (B8750289) A2 production and subsequent platelet aggregation. nih.gov
In the context of phytotoxic activity , in silico studies have proposed that certain synthetic isobenzofuranones act as herbicides by targeting strigolactone esterases D14 . nih.gov These enzymes are crucial for processing strigolactones, a class of plant hormones that regulate shoot branching, root development, and symbiotic interactions, making them an attractive target for herbicide development. nih.gov
While specific receptor interactions for isobenzofuranones in other therapeutic areas are not yet fully elucidated, studies of related heterocyclic compounds provide valuable context. For example:
Anticonvulsant research on quinazolin-4(3H)-one derivatives focuses on their interaction with the GABA-A receptor , where they act as positive allosteric modulators to enhance inhibitory neurotransmission. mdpi.com
In cancer research, structurally similar benzofuran derivatives have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp) , a transmembrane transporter responsible for multidrug resistance in cancer cells. nih.gov
These examples from related scaffolds illustrate common strategies for drug action, suggesting that future research on isobenzofuranones could explore their potential to interact with a variety of enzymes and receptors to explain and expand upon their known biological activities.
General Mechanisms of Enzyme Inhibition and Activation
Enzyme inhibition is a primary mechanism through which isobenzofuranone derivatives exert their pharmacological effects. These compounds can interfere with enzyme activity through various modes of interaction, which can be broadly classified as reversible or irreversible. libretexts.org
Reversible Inhibition: This type of inhibition involves non-covalent binding between the inhibitor and the enzyme, allowing the inhibitor to dissociate from the enzyme. libretexts.org It can be further categorized into:
Competitive Inhibition: The inhibitor structurally resembles the enzyme's natural substrate and competes for the same active site. By binding to the active site, the inhibitor prevents the substrate from binding, thereby reducing the enzyme's catalytic rate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org Certain flavonoid inhibitors of tyrosinase, which share some structural features with isobenzofuranones, have been shown to act via a competitive mechanism. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding alters the enzyme's three-dimensional structure, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site. The effects of a non-competitive inhibitor cannot be reversed by increasing the substrate concentration. libretexts.org Mycophenolic acid (MPA), a key isobenzofuranone derivative, is a well-documented non-competitive inhibitor of its target enzyme. nih.govmostwiedzy.pl
Uncompetitive Inhibition: In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex and prevents the enzyme from converting the substrate into product. youtube.com
Irreversible Inhibition: This form of inhibition occurs when the inhibitor binds to the enzyme through strong, covalent bonds, often at the active site. This binding permanently inactivates the enzyme. libretexts.org Penicillin's action on bacterial transpeptidase is a classic example of irreversible inhibition. libretexts.org
While enzyme inhibition is the most commonly reported mechanism for isobenzofuranones, enzyme activation is also a theoretical possibility, though less documented for this class of compounds. Activation would typically involve the binding of a molecule to an allosteric site that induces a conformational change, leading to an increase in the enzyme's catalytic activity.
Interaction with Specific Biological Targets (e.g., IMPDH)
The diverse pharmacological effects of isobenzofuranone derivatives stem from their ability to interact with a variety of specific biological targets, primarily enzymes that are critical to pathological or physiological processes.
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): One of the most significant and well-characterized targets for the isobenzofuranone scaffold is inosine monophosphate dehydrogenase (IMPDH). nih.govmostwiedzy.pl This enzyme is crucial as it catalyzes the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and, consequently, for the proliferation of cells, particularly lymphocytes. nih.govscbt.com
Mycophenolic acid (MPA), an active metabolite that contains a 7-hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one core, is a potent, reversible, and non-competitive inhibitor of IMPDH. nih.govwikipedia.org Its mechanism involves binding to an allosteric site on the IMPDH enzyme, distinct from the binding sites for the substrate (inosine-5'-monophosphate) or the cofactor (NAD). nih.gov This interaction induces a conformational change that halts the enzyme's catalytic activity, leading to the depletion of guanine nucleotides. This depletion selectively affects B and T lymphocytes, which rely heavily on the de novo purine (B94841) synthesis pathway, thereby producing an immunosuppressive effect. nih.govwikipedia.org This targeted action makes MPA a cornerstone drug for preventing organ transplant rejection. wikipedia.org
Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. nih.govpatsnap.com Certain (Z)-3-substituted-isobenzofuran-1(3H)-ones have been reported to exert antiplatelet effects by inhibiting the COX-1 enzyme. nih.gov The inhibition of COX enzymes by various non-steroidal anti-inflammatory drugs (NSAIDs) can occur through different mechanisms, including reversible competitive inhibition where the drug blocks the active site and prevents the binding of the substrate, arachidonic acid. nih.gov
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. mdpi.com Its overactivity can lead to hyperpigmentation disorders. A series of isobenzofuran-1(3H)-ones have been identified as potent inhibitors of tyrosinase. nih.gov Molecular docking and NMR studies have revealed that these inhibitors interact with the copper ions within the enzyme's active site, a mechanism similar to that of the known tyrosinase inhibitor, kojic acid. nih.gov This chelation of the essential metal cofactor is a key mechanism for inhibiting metalloenzymes.
DNA Topoisomerase II: DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov They are important targets for anticancer and antimicrobial drugs. youtube.comambeed.com Certain synthetic isobenzofuranone derivatives have shown potent antileishmanial activity by inhibiting type II DNA topoisomerase in the parasite Leishmania donovani. The mechanism involves interfering with the formation of the initial binary complex between the enzyme and DNA, which disrupts essential DNA metabolic processes and leads to parasite cell death. fda.gov This mode of action differs from some other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex. nih.gov
Serotonin (B10506) Transporter (SERT): Recent research has explored isobenzofuranone derivatives as potential antidepressants. A series of novel compounds were found to act by inhibiting the reuptake of serotonin, indicating a direct or indirect interaction with the serotonin transporter (SERT). nih.gov One lead compound significantly improved depression-like behaviors in animal models by increasing serotonin levels in the cortex. nih.gov
Table 1: Summary of Biological Targets and Inhibition Mechanisms of Isobenzofuranone Derivatives
| Biological Target | Derivative/Example | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| IMPDH | Mycophenolic Acid (MPA) | Non-competitive, reversible inhibition; binds to an allosteric site, depleting guanine nucleotides. nih.govmostwiedzy.plwikipedia.orgnih.gov | Immunosuppression, Antiviral, Anticancer nih.govnih.gov |
| Cyclooxygenase-1 (COX-1) | (Z)-3-substituted-isobenzofuran-1(3H)-ones | Inhibition of enzyme activity, preventing prostaglandin (B15479496) synthesis. nih.gov | Anti-inflammatory, Antiplatelet nih.gov |
| Tyrosinase | Phthalaldehydic acid, other derivatives | Active site inhibition, likely through chelation of copper ions. nih.gov | Treatment of hyperpigmentation nih.govmdpi.com |
| DNA Topoisomerase II | 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Interferes with enzyme-DNA binary complex formation. fda.gov | Antileishmanial fda.gov |
| Serotonin Transporter (SERT) | Novel isobenzofuranone derivatives | Inhibition of serotonin reuptake. nih.gov | Antidepressant nih.gov |
Structure Activity Relationship Sar Studies of 7 Methoxyisobenzofuran 1 3h One Analogs
Influence of Substituent Position and Nature on Biological Activities
The type, position, and orientation of substituents on the isobenzofuran-1(3H)-one framework can dramatically alter its interaction with biological targets, thereby influencing its activity.
Role of Methoxy (B1213986) and Hydroxy Group Placement
The placement of methoxy (-OCH3) and hydroxy (-OH) groups on the aromatic ring of isobenzofuranone analogs is a critical determinant of their biological activity. The position of these groups affects the molecule's electronic properties and its ability to form hydrogen bonds, which can significantly influence interactions with biological targets.
In a study of harmine (B1663883) analogs, which feature a related heterocyclic system, modification of the 7-methoxy group was explored. It was found that replacing the 7-methoxy group with larger ether substituents was not favorable for the inhibition of the DYRK1A enzyme. nih.gov This suggests that the sterically less demanding methoxy group at the 7-position is important for maintaining the hydrogen bond with the enzyme's active site. nih.gov Furthermore, replacing the 7-methoxy group with an amino group led to a complete loss of DYRK1A inhibitory activity. nih.gov
The interchange between methoxy and hydroxy groups also plays a significant role. For instance, the compound 7-hydroxy-3-methoxy-cadalene has been studied for its antioxidative effects. The presence of the hydroxy group is often key for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.
The influence of the methoxy group's position (meta vs. para) on the properties of porphyrin-related compounds has also been noted, with the meta-methoxy group showing preferential binding in certain contexts. nih.gov This highlights that even subtle changes in the positioning of a methoxy group can lead to different intermolecular interactions and, consequently, different biological outcomes.
Impact of Aromatic Ring Substituents (e.g., Methyl, Fluoro, Bromo, Iodo)
The introduction of various substituents onto the aromatic ring of the isobenzofuranone core has been a key strategy in modifying the biological activity of these compounds. Halogens and alkyl groups can alter the lipophilicity, electronic distribution, and steric profile of the molecule, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity.
A review of antimetastatic compounds highlights the effectiveness of various functional groups, including fluoro, methyl, bromo, and iodo, in enhancing anticancer activities. mdpi.com The positioning of these groups is also noted as being critically important. mdpi.com For example, a study on isocoumarin (B1212949) analogs found that the presence of fluoro groups on the meta and para positions of a phenyl ring at the C-3 position increased the antimetastatic effect. mdpi.com
In a series of synthesized benzofuran (B130515) derivatives, the presence of bromine substituted in the aromatic ring was found to be a determinant for moderate antimicrobial activity against Gram-positive bacterial strains. nih.gov This suggests that halogenation can be a viable strategy for developing antibacterial isobenzofuranone analogs.
The table below summarizes the observed effects of different substituents on the biological activities of compounds related to the isobenzofuranone scaffold.
| Substituent | Position | Observed Biological Effect |
| Fluoro | meta and para on C-3 phenyl | Increased antimetastatic activity |
| Bromo | Aromatic ring | Conferred antimicrobial activity |
Effects of Functional Groups on Reactivity and Biological Profile (Lactone vs. Anhydride)
The isobenzofuran-1(3H)-one structure contains a γ-lactone ring fused to a benzene (B151609) ring. This lactone moiety is a crucial pharmacophore for many of its observed biological activities. The reactivity of this functional group is key to its mechanism of action.
For many bioactive natural products, such as sesquiterpene lactones, the α,β-unsaturated γ-lactone group is responsible for their biological effects. mdpi.com This group acts as a Michael acceptor, which can covalently bind to nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins and enzymes. mdpi.com This irreversible alkylation can disrupt the function of essential biological macromolecules, leading to effects like cytotoxicity. mdpi.com
Given that the lactone in 7-methoxyisobenzofuran-1(3H)-one is a key reactive center, replacing it with a cyclic anhydride (B1165640) would significantly alter the compound's chemical properties and, consequently, its biological profile. Anhydrides are generally more reactive acylating agents than lactones. This heightened reactivity could lead to less selective interactions with biological molecules, potentially increasing general cytotoxicity and reducing the therapeutic window. The specific reactivity of the lactone is therefore finely tuned for its biological role, and its replacement would likely lead to a compound with a different, and possibly less desirable, activity profile.
Stereochemical Considerations and Enantiomeric Activity Differences
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and isobenzofuranone analogs are no exception. nih.gov When a stereocenter is present in the molecule, typically at the C-3 position of the lactone ring, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
The differential activity of enantiomers has been demonstrated in studies of isobenzofuranone analogs. For instance, the asymmetric synthesis of α,β-butenolide analogs of isobenzofuranone yielded enantiomers that were separated and tested for their antiviral activity. The results showed that the biological activity was specific to one of the enantiomers, underscoring the importance of stereochemistry in the design of these potential therapeutic agents.
The table below illustrates the importance of stereochemistry with an example from isobenzofuranone analogs.
| Compound | Enantiomer | Biological Activity (e.g., Antiviral) |
| α,β-Butenolide analog of isobenzofuranone | Enantiomer A | Active |
| α,β-Butenolide analog of isobenzofuranone | Enantiomer B | Inactive |
These findings collectively emphasize that controlling the stereochemistry is a critical aspect in the development of this compound analogs as therapeutic agents.
Conformational Analysis and Correlation with Bioactivity
The three-dimensional conformation of a molecule is a key factor that governs its ability to bind to a biological target. Conformational analysis, therefore, provides valuable insights into the SAR of this compound analogs by correlating their preferred spatial arrangements with their biological activities.
The core isobenzofuran-1(3H)-one skeleton is largely planar. For example, crystallographic studies of 6-methoxyisobenzofuran-1(3H)-one show that the molecular skeleton is nearly planar. This planarity can facilitate stacking interactions, such as π-π stacking with aromatic residues in a protein's binding pocket.
However, the introduction of substituents, particularly at the C-3 position, can lead to different preferred conformations that influence bioactivity. Molecular modeling and computational chemistry are powerful tools used to investigate these conformational preferences and their impact on target binding. For instance, modeling studies have been used to understand the structural and stereochemical requirements for the efficient interaction of inhibitors with their target enzymes, leading to covalent binding and inactivation. nih.gov
By analyzing the low-energy conformations of a series of analogs and docking them into a model of the biological target, researchers can rationalize the observed SAR. For example, a particular conformation might be required to place key functional groups, like the 7-methoxy group, in the optimal orientation to form crucial hydrogen bonds or other favorable interactions within the binding site. Conversely, some conformations may lead to steric clashes that prevent effective binding. Therefore, understanding the conformational landscape of these analogs is essential for designing molecules with improved potency and selectivity.
Computational Chemistry and Molecular Modeling of 7 Methoxyisobenzofuran 1 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org These methods, governed by the principles of quantum mechanics, solve the Schrödinger equation for a given molecular system to yield information about its electronic structure, energy, and geometry. aps.org For 7-methoxyisobenzofuran-1(3H)-one, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict its molecular geometry, atomic charges, and reactivity indicators. nih.gov
DFT, particularly with hybrid functionals like B3LYP, is a popular choice due to its balance of accuracy and computational cost. nih.govdoaj.org These calculations can predict key structural parameters such as bond lengths and angles. For instance, a DFT optimization of this compound would provide the precise lengths of the bonds within the fused ring system and the methoxy (B1213986) group. These theoretical values can be compared with experimental data from similar crystal structures, such as that of 6-methoxyisobenzofuran-1(3H)-one, to validate the computational model. researchgate.netresearchgate.net
Furthermore, quantum chemical calculations can illuminate the electronic distribution within the molecule. By calculating properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), researchers can predict sites susceptible to electrophilic or nucleophilic attack, thereby understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Theoretical)
| Parameter | Predicted Value (B3LYP/6-31G*) |
| C=O Bond Length (Å) | 1.21 |
| C-O (lactone) Bond Length (Å) | 1.36 |
| C-O (methoxy) Bond Length (Å) | 1.37 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.31 |
| Dipole Moment (Debye) | 3.45 |
Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is invaluable for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. researchgate.net The isobenzofuranone core is present in various biologically active natural products, suggesting that its derivatives could interact with specific biological targets. researchgate.net
An MD simulation would begin by docking the computationally optimized structure of this compound into the active site of a selected protein target. The entire system, including the protein, ligand, and surrounding solvent molecules (usually water), is then subjected to a simulation that calculates the forces between all atoms and integrates Newton's laws of motion to model their movements over a specific period, often nanoseconds to microseconds. abebooks.com
Analysis of the MD trajectory provides insights into the stability of the ligand-protein complex, key binding interactions (like hydrogen bonds and hydrophobic interactions), and any conformational changes in the protein induced by the ligand. abebooks.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation. Binding free energy calculations, such as MM/PBSA or MM/GBSA, can also be performed on the trajectory to estimate the binding affinity of the ligand for the target.
Table 2: Hypothetical Molecular Dynamics Simulation Summary for this compound with a Target Protein
| Parameter | Result |
| Simulation Time (ns) | 100 |
| Average Ligand RMSD (Å) | 1.5 |
| Key Interacting Residues | Tyr234, Phe356, Leu360 |
| Predominant Interaction Types | Hydrophobic, Pi-Pi Stacking |
| Estimated Binding Free Energy (kcal/mol) | -7.8 |
Note: This table presents hypothetical data from a simulated interaction to illustrate the outputs of an MD study.
Spectroscopic Property Predictions and Assignment (e.g., Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration)
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized or isolated compounds. A particularly powerful application is the prediction of Electronic Circular Dichroism (ECD) spectra to determine the absolute configuration of chiral molecules.
If this compound were to exist in a chiral form (for example, due to the introduction of a stereocenter at the C3 position), ECD calculations could be used to assign its absolute configuration. The process involves first performing a conformational search to identify all low-energy conformers of the molecule. Then, for each conformer, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed to predict their individual ECD spectra. researchgate.net
The final theoretical ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. This calculated spectrum is then compared to the experimentally measured ECD spectrum of the chiral compound. A match between the signs and shapes of the major Cotton effects in the theoretical and experimental spectra allows for the confident assignment of the absolute configuration (R or S) of the molecule.
Table 3: Comparison of Hypothetical Experimental and Calculated ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Experimental Δɛ | Calculated Δɛ (S-enantiomer) | Calculated Δɛ (R-enantiomer) |
| 220 | +8.5 | +9.2 | -9.2 |
| 254 | -5.1 | -4.8 | +4.8 |
| 290 | +2.3 | +2.5 | -2.5 |
Note: This table is a hypothetical representation to demonstrate how calculated ECD data is used to determine absolute configuration by comparing it with experimental results.
Applications and Future Research Directions
Role in Medicinal Chemistry and Drug Discovery Programs
The isobenzofuranone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. rsc.org This scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects. nih.govnih.gov The introduction of a methoxy (B1213986) group at the 7-position of the isobenzofuranone ring, as seen in 7-methoxyisobenzofuran-1(3H)-one, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Design and Synthesis of Novel Therapeutic Agents
The isobenzofuranone scaffold serves as a valuable template for the design and synthesis of novel therapeutic agents. For instance, derivatives of isobenzofuran-1(3H)-one have been investigated as potential treatments for a variety of conditions. Although direct studies on this compound are limited, research on analogous structures provides insights into its potential. For example, a series of isobenzofuran-1(3H)-one derivatives have been designed and synthesized as selective inhibitors of the TREK-1 potassium channel, which is a potential target for neuroprotection in ischemic stroke. nih.gov In one study, a lead compound from this class demonstrated significant neuroprotective effects in both in vitro and in vivo models. nih.gov
Furthermore, the 7-methoxy substitution is a common feature in many biologically active compounds, where it has been shown to be crucial for their therapeutic effects. For example, 7-methoxycryptopleurine, a phenanthroquinolizidine alkaloid, has demonstrated potent anti-inflammatory and cytotoxic activities. nih.gov This suggests that the 7-methoxy group in this compound could be a key pharmacophoric feature in the design of new drugs.
Development of Lead Compounds and Scaffold Optimization
The process of drug discovery often involves the identification of a "lead compound," a molecule that shows promising biological activity and serves as a starting point for optimization. nih.gov The isobenzofuranone scaffold is a fertile ground for the discovery of such lead compounds. Through systematic structural modifications, medicinal chemists can enhance the potency, selectivity, and pharmacokinetic properties of these initial hits.
The this compound scaffold can be readily modified at various positions to generate a library of analogs for biological screening. This scaffold-hopping approach can lead to the discovery of novel drug candidates with improved therapeutic profiles. For instance, the substitution pattern on the benzofuran (B130515) ring has been shown to be critical for the antimicrobial activity of this class of compounds. rsc.org Therefore, the 7-methoxy group could be a key determinant in the development of isobenzofuranone-based antimicrobial agents.
Synthetic Utility as Precursors for Complex Organic Molecules and Natural Products
Beyond its potential in medicinal chemistry, this compound is a valuable precursor for the synthesis of more complex organic molecules and natural products. Its synthesis has been reported through various methods, making it an accessible starting material for synthetic chemists. lookchem.com
The isobenzofuranone ring can be opened or further elaborated to construct a variety of other heterocyclic systems. For example, isobenzofurans generated from phthalan (B41614) derivatives have been utilized in intramolecular Diels-Alder reactions to construct complex polycyclic frameworks, which are key intermediates in the synthesis of natural products like (±)-morphine. rsc.org This highlights the potential of this compound as a versatile building block in total synthesis.
Emerging Research Frontiers for Isobenzofuranone Scaffolds
The field of isobenzofuranone chemistry is continuously evolving, with researchers exploring new synthetic methodologies and biological applications.
Sustainable Synthesis Approaches
There is a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of isobenzofuranone scaffolds. Researchers are exploring catalytic methods that minimize waste and the use of hazardous reagents. While specific studies on the sustainable synthesis of this compound are not yet prevalent, the general advancements in this area for the broader isobenzofuranone class are promising.
Exploration of New Biological Targets and Mechanisms of Action
The diverse biological activities of isobenzofuranone derivatives suggest that they may interact with a wide range of biological targets. nih.govnih.gov Future research will likely focus on identifying the specific molecular targets and elucidating the mechanisms of action for these compounds. This could involve techniques such as chemical proteomics and computational modeling. The exploration of new biological targets for the isobenzofuranone scaffold could open up new therapeutic avenues for a variety of diseases. For example, expanding the neuroprotective chemical space of benzofuran scaffolds is being explored as a strategy for developing multi-target drugs for Alzheimer's disease. nih.gov
Interdisciplinary Collaborations for Unlocking Full Potential
The exploration of a specific chemical entity like this compound from initial discovery to potential application is a complex journey that necessitates the convergence of expertise from various scientific disciplines. The multifaceted nature of drug discovery and materials science, for instance, requires a collaborative approach to navigate the intricate challenges of research and development.
To unlock the full potential of this compound, synergistic collaborations between chemists, biologists, pharmacologists, and material scientists are paramount. Organic chemists play a foundational role in developing efficient and scalable synthetic routes to the compound and its analogues. nih.gov This is crucial for producing the necessary quantities for further testing and for creating derivatives that may possess enhanced activity or novel properties.
In parallel, computational chemists can employ molecular modeling and docking studies to predict the potential biological targets of this compound. These in silico approaches can provide valuable insights into its mechanism of action and guide the design of more potent and selective derivatives, thereby accelerating the research process.
Collaboration with biologists and pharmacologists is essential for elucidating the bioactivity of the compound. rsc.org This involves a range of in vitro and in vivo assays to screen for potential therapeutic effects, such as antimicrobial, antioxidant, or anti-inflammatory properties, which have been observed in the broader isobenzofuranone class. nih.govnih.gov Such collaborations are not only about testing for activity but also about understanding the intricate molecular mechanisms underlying any observed effects.
Furthermore, the potential application of this compound in materials science could be explored through partnerships with polymer chemists and materials engineers. These collaborations could investigate the incorporation of the compound into novel polymers or other materials to imbue them with specific functionalities, such as enhanced thermal stability, UV resistance, or antimicrobial properties.
A summary of potential interdisciplinary collaborations and their respective roles is presented in the table below.
| Discipline | Role in Research and Development of this compound |
| Organic Chemistry | Development of efficient synthetic routes, synthesis of analogues. |
| Computational Chemistry | Molecular modeling, prediction of biological targets, in silico screening. |
| Biology/Pharmacology | In vitro and in vivo screening for biological activity, mechanism of action studies. |
| Materials Science | Incorporation into novel materials, investigation of physicochemical properties. |
The successful translation of a promising compound from the laboratory to a real-world application is a testament to the power of interdisciplinary teamwork. By fostering an environment of collaboration, the scientific community can more effectively and efficiently unlock the latent potential of understudied molecules like this compound.
Q & A
Q. What are the primary synthetic routes for 7-methoxyisobenzofuran-1(3H)-one?
The compound can be synthesized via palladium-catalyzed cyclization of 4-methoxybenzoic acid with dibromomethane under reflux conditions (140°C, 18 h), followed by purification via silica gel column chromatography (hexane:ethyl acetate eluent) . Alternative routes involve condensation reactions between phthalaldehyde and methylacetophenone, though these may yield isomeric mixtures requiring chromatographic separation . Key intermediates and reaction conditions (e.g., Ag₂O nanoparticles in DMF for derivative synthesis) are critical for optimizing yields .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR : and NMR (e.g., δ 3.89 ppm for methoxy protons, 171.1 ppm for lactone carbonyl ).
- X-ray diffraction : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) resolve planar molecular conformations and intermolecular interactions (C–H···O hydrogen bonds) .
- IR and HREIMS : Confirm functional groups (e.g., lactone C=O at 1736 cm) and molecular mass ( 165.0552) .
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit antioxidant, antiplatelet, and phytotoxic activities. For example, (Z)-3-benzylideneisobenzofuran-1(3H)-ones inhibit glutamate-induced cytotoxicity in PC12 cells and disrupt photosynthetic electron transport in plants .
Advanced Research Questions
Q. How can isomer formation during synthesis be minimized or resolved?
Isomeric byproducts (e.g., (Z/E)-1,2-dienes) arise from competing reaction pathways. Strategies include:
- Solvent-free conditions to reduce steric interference .
- Catalyst optimization : Palladium(II) acetate with potassium bicarbonate enhances regioselectivity .
- Chromatographic separation : Silica gel columns with gradient elution (hexane:ethyl acetate) effectively isolate isomers .
Q. How do intermolecular interactions influence crystal packing and stability?
Hirshfeld surface analysis reveals dominant C–H···O (≈25% contribution) and C–H···π (≈15%) interactions. Energy frameworks indicate that dispersion forces stabilize layered crystal structures along the -plane, as seen in monoclinic polymorphs . Substituent variations (e.g., methoxy vs. hydroxy groups) alter hydrogen-bonding networks and lattice parameters .
Q. What methodologies address contradictions in crystallographic data across studies?
Discrepancies in unit cell dimensions or bond angles may arise from differing substituents (e.g., 4-methylphenyl vs. methoxy groups). To resolve these:
- Compare Cambridge Structural Database (CSD) entries (e.g., CCDC 1505246) for standardized metrics .
- Use R-factor analysis () and data-to-parameter ratios (>12:1) to validate refinement quality .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Substituent variation : Electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing radical intermediates .
- Docking studies : Molecular docking (e.g., with cyclooxygenase-1) identifies key hydrophobic interactions between the lactone ring and enzyme active sites .
- In vitro assays : Antiplatelet activity is quantified via IC₅₀ values in platelet aggregation inhibition tests .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in synthetic protocols?
- Catalyst purity : Use freshly prepared Pd(OAc)₂ to avoid deactivation .
- Temperature gradients : Maintain ±1°C tolerance during reflux to prevent side reactions .
- Column chromatography : Pre-saturate silica gel with eluent to improve separation efficiency .
Q. How to validate spectroscopic assignments in complex mixtures?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in isomeric mixtures .
- Isotopic labeling : -enriched samples confirm carbonyl carbon assignments in -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
